High-Strength Quantitative Differential Evidence is Currently Unavailable from Permitted Sources
Following an exhaustive search of primary research papers and patents, excluding prohibited vendor sites, no single primary source was found that contains all the required elements for a head-to-head quantitative comparison for this specific compound. The compound's activity is inferred from its structural class and patent disclosures, but explicit side-by-side IC50, selectivity, or pharmacokinetic data against a named comparator within the same experimental system could not be retrieved from the permitted literature. This absence of directly comparable data means a high-strength 'Direct head-to-head comparison' or 'Cross-study comparable' evidence item cannot be constructed at this time. The available quantitative data for the target compound alone (e.g., an IC50 of 0.227 nM from BindingDB entry BDBM142565, associated with patent US8933224) is noted, but this originates from a triazine patent and lacks the required comparator context for this specific isoquinoline chemotype.
| Evidence Dimension | PDE10A Enzymatic Inhibition |
|---|---|
| Target Compound Data | IC50: 0.227 nM |
| Comparator Or Baseline | Not available in the same assay system from permitted sources |
| Quantified Difference | Cannot be calculated |
| Conditions | pH 7.5, assay per US8933224 |
Why This Matters
This single-point datum, while indicative of high potency, is insufficient for scientific selection due to the lack of a direct comparator, leaving the practical differentiation from similar analogs unquantified.
- [1] BindingDB Entry BDBM142565. Affinity Data: IC50 0.227 nM for PDE10A. Source: US8933224. View Source
